molecular formula C25H41ClO2 B8758153 2-(3-Pentadecylphenoxy)butyryl chloride CAS No. 62609-88-5

2-(3-Pentadecylphenoxy)butyryl chloride

Cat. No.: B8758153
CAS No.: 62609-88-5
M. Wt: 409.0 g/mol
InChI Key: ZTVBCGCJXWTUIA-UHFFFAOYSA-N
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Description

2-(3-Pentadecylphenoxy)butyryl chloride is a specialized acyl chloride derivative characterized by a phenoxy group substituted with a pentadecyl (15-carbon) alkyl chain at the 3-position and a butyryl chloride moiety. This structure confers unique physicochemical properties, including high molecular weight (estimated >400 g/mol) and significant lipophilicity due to the long alkyl chain and aromatic ring. The compound is likely utilized in organic synthesis, particularly in the preparation of esters, amides, or polymers, where its bulky substituent may influence reaction kinetics and product stability.

Properties

CAS No.

62609-88-5

Molecular Formula

C25H41ClO2

Molecular Weight

409.0 g/mol

IUPAC Name

2-(3-pentadecylphenoxy)butanoyl chloride

InChI

InChI=1S/C25H41ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3

InChI Key

ZTVBCGCJXWTUIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

  • Lower molecular weight (~116.5 g/mol), colorless liquid state (specific gravity: 1.018–1.028), and moderate lipophilicity (LogP ~1.4). High reactivity due to minimal steric hindrance .
  • 2-Ethylbutanoyl Chloride: Branched acyl chloride with a two-carbon ethyl group at the 2-position. Higher molecular weight (~134.6 g/mol) and LogP (2.188) compared to linear butyryl chloride, indicating increased lipophilicity. Likely a liquid with slightly reduced reactivity due to branching .
  • 2-(3-Pentadecylphenoxy)butyryl Chloride: Combines a bulky phenoxy-pentadecyl group with a butyryl chloride chain. Estimated solid state at room temperature due to high molecular weight and aromaticity. Extremely high LogP (>5) due to the long alkyl chain, enhancing lipid solubility but reducing water solubility. Reactivity may be hindered by steric bulk, though the electron-donating phenoxy group could partially offset this effect .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Physical State LogP Reactivity
Butyryl Chloride ~116.5 Liquid ~1.4 High
2-Ethylbutanoyl Chloride ~134.6 Liquid 2.188 Moderate
2-(3-Pentadecylphenoxy)butyryl Chloride >400 (estimated) Solid (inferred) >5 (estimated) Reduced (steric hindrance)

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